molecular formula C4H9BO2 B3226261 (Z)-But-2-en-2-ylboronic acid CAS No. 125261-73-6

(Z)-But-2-en-2-ylboronic acid

Cat. No.: B3226261
CAS No.: 125261-73-6
M. Wt: 99.93 g/mol
InChI Key: CCXHEPSOPWJNJB-UHFFFAOYSA-N
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Description

(Z)-But-2-en-2-ylboronic acid: is an organoboron compound characterized by the presence of a boronic acid functional group attached to a but-2-en-2-yl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration: One common method for synthesizing (Z)-But-2-en-2-ylboronic acid involves the hydroboration of but-2-yne with a borane reagent, followed by oxidation. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where an alkenyl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration processes, utilizing borane reagents and transition metal catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-But-2-en-2-ylboronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkenes or alkanes, depending on the reaction conditions and reagents used.

    Substitution: The boronic acid group can be substituted with various nucleophiles, leading to the formation of different functionalized compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Alcohols or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Functionalized alkenes or alkanes.

Scientific Research Applications

Chemistry:

    Catalysis: (Z)-But-2-en-2-ylboronic acid is used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine:

    Drug Development: It is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry:

    Materials Science: this compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (Z)-But-2-en-2-ylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with hydroxyl groups, forming boronate esters. This interaction is crucial in many of its applications, including catalysis and bioconjugation.

Comparison with Similar Compounds

  • But-2-en-1-ylboronic acid
  • But-2-en-3-ylboronic acid
  • But-2-en-4-ylboronic acid

Uniqueness:

  • Selectivity: (Z)-But-2-en-2-ylboronic acid exhibits high selectivity in its reactions, making it a valuable reagent in organic synthesis.
  • Stability: The compound is relatively stable under various reaction conditions, enhancing its utility in industrial applications.

Properties

IUPAC Name

[(Z)-but-2-en-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXHEPSOPWJNJB-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=CC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C(=C/C)/C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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